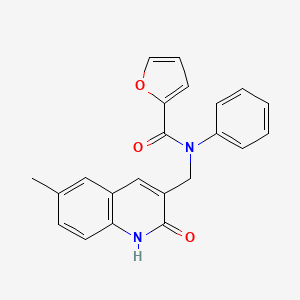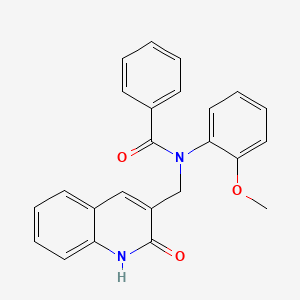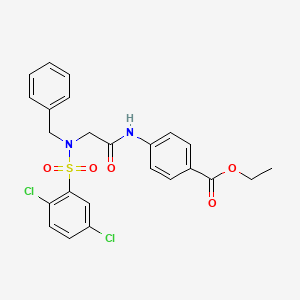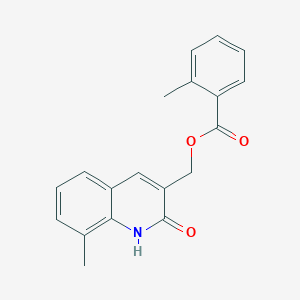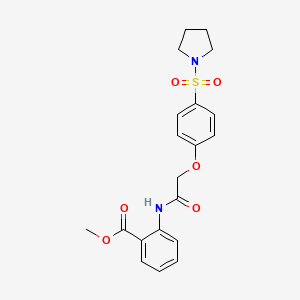
methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate, also known as MPSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPSPB is a sulfonamide derivative that has been synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate may reduce inflammation and pain.
Biochemical and Physiological Effects
methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been shown to exhibit a range of biochemical and physiological effects. In animal models, methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been shown to reduce inflammation and pain, as well as improve motor function in rats with spinal cord injury. methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has also been shown to exhibit antitumor activity in vitro, making it a potential candidate for the development of new cancer drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate is that it has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate is that it has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for research on methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate. One area of research is the development of new drugs based on methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate for the treatment of pain and inflammation. Another area of research is the evaluation of methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate for its potential as a cancer drug. Additionally, further studies are needed to understand the safety and efficacy of methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate in humans.
Synthesis Methods
The synthesis of methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate involves several steps, including the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with 2-bromoacetophenone in the presence of a base to form 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetophenone. The resulting compound is then reacted with methyl 2-amino-3-(benzoyloxy)benzoate in the presence of a coupling agent to form methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate. The synthesis method has been optimized to yield a high purity product with a good yield.
Scientific Research Applications
Methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been extensively studied for its potential applications in various fields of science. One of the primary applications of methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate is in the field of medicinal chemistry, where it has been evaluated for its potential as a drug candidate for the treatment of various diseases. methyl 2-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
methyl 2-[[2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-27-20(24)17-6-2-3-7-18(17)21-19(23)14-28-15-8-10-16(11-9-15)29(25,26)22-12-4-5-13-22/h2-3,6-11H,4-5,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPKOBATQIKFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

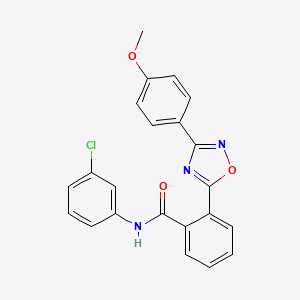
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7717075.png)
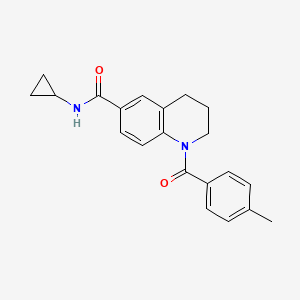


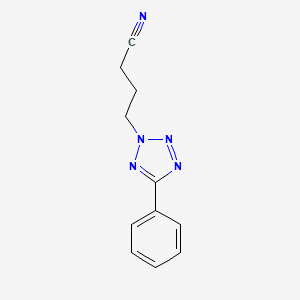

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
